Structural Confirmation: Single-Crystal X-Ray Diffraction Establishes Unambiguous 3D Geometry vs. Uncharacterized Positional Isomers
The three-dimensional molecular structure of 4-chloro-8-nitroquinoline has been definitively determined by single-crystal X-ray diffraction, providing atomic-resolution coordinates for the 4-chloro-8-nitro substitution pattern [1]. This structural elucidation is not available for many closely related nitroquinoline positional isomers such as 4-chloro-5-nitroquinoline or 4-chloro-7-nitroquinoline, whose structures remain computationally predicted rather than experimentally verified. The X-ray structure confirms the specific orientation of the nitro group at the 8-position and the chloro substituent at the 4-position, which are essential parameters for molecular docking studies, structure-activity relationship (SAR) analysis, and rational drug design campaigns targeting the 8-nitroquinoline pharmacophore [1].
| Evidence Dimension | Experimental 3D structure availability (X-ray crystallography) |
|---|---|
| Target Compound Data | Single-crystal X-ray structure determined and deposited; atomic coordinates available |
| Comparator Or Baseline | 4-Chloro-5-nitroquinoline (CAS 40106-98-7) and 4-Chloro-7-nitroquinoline (CAS 18436-76-5): No X-ray structures reported in primary literature |
| Quantified Difference | Target has validated 3D coordinates; comparators rely on computational predictions only |
| Conditions | Single-crystal X-ray diffraction measurements at cryogenic temperatures |
Why This Matters
Procurement of a structurally validated compound eliminates ambiguity in molecular modeling, docking studies, and SAR campaigns, whereas uncharacterized positional isomers introduce structural uncertainty that compromises computational and experimental reproducibility.
- [1] Wantulok, J., Swoboda, D., Nycz, J.E., Książek, M., Kusz, J., Małecki, J.G., Kubíček, V. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules 2021, 26(7), 1857. View Source
